2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Lipophilicity Drug-likeness ADME prediction

This imidazo[1,2-a]pyridine features a strategic 4-bromophenyl group at C2 and a trifluoromethyl group at C6, creating a privileged scaffold for CNS drug discovery. With a calculated LogP of 4.78 for potential BBB penetration and a TPSA of 17.3, it's ideal for lead optimization. The aryl bromide enables rapid diversification via Suzuki or Buchwald-Hartwig couplings, while the CF3 enhances metabolic stability. Zero hydrogen bond donors, two acceptors, and one rotatable bond offer excellent synthetic tractability. Researchers targeting GABA-A receptors or hydrophobic kinase pockets will value this halogen-bonding fragment.

Molecular Formula C14H8BrF3N2
Molecular Weight 341.13 g/mol
CAS No. 724742-88-5
Cat. No. B184299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS724742-88-5
Molecular FormulaC14H8BrF3N2
Molecular Weight341.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br
InChIInChI=1S/C14H8BrF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H
InChIKeyBOAZGHRSWMFFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 724742-88-5): Core Heterocyclic Scaffold and Key Structural Attributes for Procurement Decisions


2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 724742-88-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities [1]. The molecule features a 4-bromophenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position, which confer distinct electronic and steric properties . Its molecular formula is C₁₄H₈BrF₃N₂, with a molecular weight of 341.13 g/mol, a calculated LogP of 4.78, a topological polar surface area (TPSA) of 17.3 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . These physicochemical parameters are critical for predicting membrane permeability, binding site complementarity, and synthetic tractability, forming the basis for differentiation against closely related analogs.

Procurement Alert: Why 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 724742-88-5) Cannot Be Substituted with General Imidazo[1,2-a]pyridine Analogs


Generic substitution among imidazo[1,2-a]pyridine derivatives is not scientifically valid due to the high sensitivity of biological activity and synthetic utility to specific substitution patterns. The presence and exact position of the 4-bromophenyl and 6-trifluoromethyl groups dramatically alter lipophilicity, electronic distribution, steric bulk, and reactivity in cross-coupling reactions [1]. For instance, moving the bromine atom from the para to the meta or ortho position on the phenyl ring changes the molecular shape and potential binding interactions, while replacing bromine with chlorine affects both molecular weight and halogen bonding capabilities . Similarly, the absence of the 6-trifluoromethyl group reduces molecular weight by approximately 68 g/mol and lowers LogP by nearly one unit, significantly impacting membrane permeability and pharmacokinetic properties [2]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Guide for 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 724742-88-5) Against Closest Analogs


Lipophilicity and Predicted Membrane Permeability: LogP Comparison vs. 6-Trifluoromethyl-Deficient Analog

The target compound exhibits a calculated LogP of 4.7826 , which is 1.0188 log units higher than the analog lacking the 6-trifluoromethyl group, 2-(4-bromophenyl)imidazo[1,2-a]pyridine (LogP = 3.7638) [1]. This difference indicates that the target compound is approximately 10 times more lipophilic, which can translate to enhanced passive membrane permeability and potentially improved blood-brain barrier penetration in central nervous system applications.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count for Binding Site Complementarity

The target compound has a molecular weight of 341.13 g/mol and contains 20 heavy atoms , compared to 262.23 g/mol and 19 heavy atoms for the non-halogenated analog 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1268167-76-5) [1]. The additional mass and atom count (Br atom) can enhance van der Waals interactions within hydrophobic binding pockets and provide a distinct 3D shape that influences target selectivity.

Molecular weight Binding affinity Fragment-based drug design

Synthetic Versatility: Bromine as a Handle for Late-Stage Functionalization

The 4-bromophenyl moiety of the target compound serves as an effective electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies [1]. In contrast, analogs lacking this halogen handle (e.g., 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine) require more challenging C-H activation strategies for further derivatization .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig SAR exploration

GABA-A Receptor Modulation Potential as a CNS Lead Scaffold

Imidazo[1,2-a]pyridine derivatives, including those with 4-bromophenyl and 6-trifluoromethyl substituents, are disclosed as GABA-A receptor modulators in patent AU2009249186A1, with potential utility in treating anxiety disorders [1]. While specific IC₅₀ values for the target compound are not publicly reported, the class-level evidence positions it as a valuable scaffold for CNS drug discovery, particularly where balanced lipophilicity (LogP ~4.8) suggests potential for blood-brain barrier penetration .

GABA-A receptor Anxiolytic CNS pharmacology

Structural Isomer Differentiation: Para-Substitution Effects on Molecular Shape and Reactivity

The target compound is the para-substituted bromophenyl isomer. Its meta-substituted analog, 2-(3-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-87-4), has an identical molecular weight and LogP (4.7826) , but the different spatial orientation of the bromine atom alters the molecular electrostatic potential surface and can lead to divergent binding affinities and selectivities for biological targets. In many kinase inhibitor series, such regioisomeric differences have been shown to change IC₅₀ values by orders of magnitude.

Regioisomerism Molecular conformation Binding pocket geometry

Halogen Substitution Effects: Bromine vs. Chlorine on Molecular Weight and Lipophilicity

Compared to the chloro analog, 2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1011709-58-2, MW = 296.67 g/mol), the target compound has a molecular weight that is 44.46 g/mol higher due to the heavier bromine atom . Additionally, bromine's larger atomic radius and polarizability can enhance halogen bonding interactions with protein targets, a feature often leveraged in drug design to improve potency and selectivity over chloro-substituted analogs.

Halogen bonding SAR Physicochemical properties

Optimized Application Scenarios for 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 724742-88-5) Based on Differential Evidence


CNS Drug Discovery: Lead Scaffold for GABA-A Receptor Modulators

Given its patent association with GABA-A receptor modulation [1] and its favorable LogP of 4.78 for potential blood-brain barrier penetration , this compound is ideally suited as a starting point for CNS drug discovery programs targeting anxiety, epilepsy, or other neurological disorders.

Medicinal Chemistry SAR Campaigns Requiring Late-Stage Diversification

The presence of the aryl bromide handle enables rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions [2]. This makes the compound a strategic choice for laboratories aiming to generate focused libraries of imidazo[1,2-a]pyridine derivatives for structure-activity relationship studies.

Fragment-Based Drug Design Where Halogen Bonding is Desired

The combination of a bromine atom (capable of halogen bonding) and a trifluoromethyl group (increasing lipophilicity and metabolic stability) positions this compound as a valuable fragment for exploring binding interactions in hydrophobic pockets of target proteins, particularly kinases or GPCRs.

Synthetic Methodology Development Involving Polyhalogenated Heterocycles

The unique combination of a bromophenyl group and a trifluoromethyl substituent on the imidazo[1,2-a]pyridine core provides an interesting substrate for developing novel cross-coupling or C-H activation methodologies [2], especially for research groups focused on advancing synthetic organic chemistry.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.